molecular formula C14H8ClFN2 B15065422 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine

Cat. No.: B15065422
M. Wt: 258.68 g/mol
InChI Key: XLPZGSZJOVXAFX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine typically involves the reaction of 4-fluoroaniline with 2-chloronicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production rate and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)-1,6-naphthyridine

InChI

InChI=1S/C14H8ClFN2/c15-14-11-5-6-12(18-13(11)7-8-17-14)9-1-3-10(16)4-2-9/h1-8H

InChI Key

XLPZGSZJOVXAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NC=C3)Cl)F

Origin of Product

United States

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